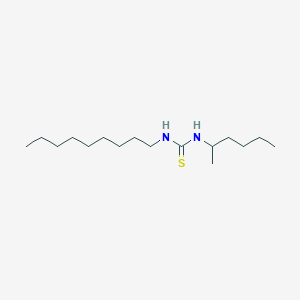
N-Hexan-2-yl-N'-nonylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexan-2-yl-N’-nonylthiourea is an organic compound belonging to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hexan-2-yl-N’-nonylthiourea typically involves the reaction of hexan-2-amine with nonyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of N-Hexan-2-yl-N’-nonylthiourea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Hexan-2-yl-N’-nonylthiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine and thiol.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amine and thiol.
Substitution: Various substituted thioureas.
Scientific Research Applications
N-Hexan-2-yl-N’-nonylthiourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the formulation of pesticides and as an additive in lubricants.
Mechanism of Action
The mechanism of action of N-Hexan-2-yl-N’-nonylthiourea involves its interaction with molecular targets such as enzymes and proteins. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. This interaction can inhibit enzyme activity or alter protein conformation, leading to various biological effects.
Comparison with Similar Compounds
- N-Hexan-2-yl-N’-octylthiourea
- N-Hexan-2-yl-N’-decylthiourea
- N-Hexan-2-yl-N’-dodecylthiourea
Comparison: N-Hexan-2-yl-N’-nonylthiourea is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and biological activity. Compared to its analogs with shorter or longer alkyl chains, it may exhibit different binding affinities and selectivity towards molecular targets.
Properties
CAS No. |
62549-40-0 |
|---|---|
Molecular Formula |
C16H34N2S |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
1-hexan-2-yl-3-nonylthiourea |
InChI |
InChI=1S/C16H34N2S/c1-4-6-8-9-10-11-12-14-17-16(19)18-15(3)13-7-5-2/h15H,4-14H2,1-3H3,(H2,17,18,19) |
InChI Key |
KZHGZIUTDQIATA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC(=S)NC(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















